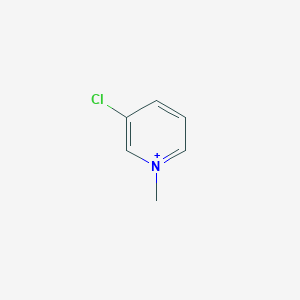

3-Chloro-1-methylpyridinium

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7ClN+ |

|---|---|

Molecular Weight |

128.58g/mol |

IUPAC Name |

3-chloro-1-methylpyridin-1-ium |

InChI |

InChI=1S/C6H7ClN/c1-8-4-2-3-6(7)5-8/h2-5H,1H3/q+1 |

InChI Key |

WGUDVGBIIATHCI-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=CC(=C1)Cl |

Canonical SMILES |

C[N+]1=CC=CC(=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Methylpyridinium Salts

N-Alkylation Strategies for Pyridine (B92270) Derivatives

The most direct route to N-methylpyridinium salts involves the quaternization of the nitrogen atom in a pre-existing pyridine ring. This can be achieved through direct methylation, followed by optional anion exchange to modify the salt's properties.

The quaternization of a pyridine derivative via an SN2 reaction with an alkyl halide is a fundamental and widely used method known as the Menschutkin reaction. researchgate.net For the synthesis of 3-Chloro-1-methylpyridinium salts, this involves the reaction of 3-chloropyridine (B48278) with a methyl halide, such as iodomethane (B122720) (methyl iodide) or bromomethane.

The reaction proceeds by the nucleophilic attack of the pyridine nitrogen lone pair on the electrophilic methyl group of the halide. The efficiency of the reaction is influenced by the solvent, temperature, and the nature of the leaving group (I > Br > Cl). A study on the transport properties of chlorosubstituted pyridinium (B92312) ionic liquids involved the synthesis of this compound iodide, among others, for its research. researchgate.net A general procedure for a similar compound, 2-chloro-1-methylpyridinium (B1202621) iodide, involves refluxing 2-chloropyridine (B119429) with iodomethane in anhydrous acetone (B3395972) for several hours, after which the solvent is evaporated to yield the product as a solid. Another analogous preparation involves reacting 3-amino-4-chloropyridine (B21944) with excess methyl iodide without a solvent at room temperature, which yields the corresponding pyridinium iodide salt in one hour. prepchem.com

Table 1: Representative Conditions for N-Methylation of Chloropyridines

| Starting Material | Methylating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine | Iodomethane | Acetone (anhydrous) | Reflux, 2 hours | 2-Chloro-1-methylpyridinium iodide | |

| 3-Amino-4-chloropyridine | Iodomethane | None (neat) | Ambient temp, 1 hour | 3-Amino-4-chloro-1-methylpyridinium iodide | prepchem.com |

| 3-Methylpyridine | 1-Chlorobutane | Not specified (reflux) | Reflux | 1-Butyl-3-methylpyridinium chloride | vulcanchem.com |

The properties of pyridinium salts, such as solubility and thermal stability, are heavily influenced by the counterion. researchgate.net Therefore, once a pyridinium halide has been synthesized, the halide anion is often exchanged for another anion through metathesis (salt exchange) reactions or by using an ion-exchange resin. researchgate.net

Anion metathesis typically involves dissolving the pyridinium halide in a suitable solvent and adding a salt containing the desired anion, such as ammonium (B1175870) or a metal salt. nih.gov This leads to the precipitation of an insoluble inorganic salt, leaving the new pyridinium salt in solution. For example, pyridinium bromides can be converted to their hexafluorophosphate (B91526) (PF₆⁻) analogues by reacting them with ammonium hexafluorophosphate in methanol. mdpi.com Anion exchange resins offer another route, where the resin is charged with the desired anion and the pyridinium halide solution is passed through it. researchgate.netmdpi.com This method is effective for exchanging halide ions for a variety of anions in non-aqueous media. researchgate.net

Table 2: Common Anion Exchange Reactions for Pyridinium Salts

| Initial Anion | Reagent for Exchange | New Anion | Typical Solvent | Method | Reference |

|---|---|---|---|---|---|

| Bromide (Br⁻) | Ammonium hexafluorophosphate (NH₄PF₆) | Hexafluorophosphate (PF₆⁻) | Methanol | Salt Metathesis | mdpi.com |

| Iodide (I⁻) | Various metal salts | BF₄⁻, PF₆⁻, Tf₂N⁻, etc. | Not specified | Salt Metathesis | nih.gov |

| Chloride (Cl⁻) | Sodium ethylsulfate (NaEtSO₄) | Ethylsulfate (EtSO₄⁻) | Water/Methanol | Ion-Exchange Resin | mdpi.com |

| Halide (X⁻) | Acids or ammonium salts | Various | Non-aqueous | Ion-Exchange Resin | researchgate.net |

Direct N-Methylation Reactions with Alkyl Halides

Advanced Synthetic Approaches to Functionalized Pyridinium Cores

Beyond the simple modification of a pre-formed pyridine, advanced methodologies allow for the construction of the pyridinium ring itself from acyclic precursors. These techniques are particularly valuable for creating highly substituted and diverse pyridinium structures.

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product, are a highly efficient strategy for synthesizing complex heterocyclic compounds like pyridines. acsgcipr.orgresearchgate.net Classic named reactions such as the Hantzsch pyridine synthesis are foundational MCRs that produce dihydropyridine (B1217469) rings, which can subsequently be oxidized to pyridines. acsgcipr.org

More contemporary MCRs offer direct access to highly functionalized pyridines and pyridinium structures. These reactions often proceed through a cascade of bond-forming events, such as Knoevenagel condensations and Michael additions. organic-chemistry.orgresearchgate.net For instance, a three-component reaction of β-ketonitriles, aldehydes, and pyridinium ylide precursors can generate complex heterocyclic systems. organic-chemistry.org While these methods may not be the most direct route to a simple compound like this compound, they represent a powerful approach for building functionalized pyridinium cores that would be difficult to access otherwise. rsc.org The development of such protocols allows for the rapid generation of molecular diversity from simple, readily available starting materials. researchgate.netrsc.org

Solid-phase organic synthesis (SPOS) provides a powerful platform for the preparation of compound libraries, and this technique has been successfully applied to the synthesis of pyridinium salts. nih.govacs.org In this approach, a starting material is chemically attached to an insoluble polymer support (resin), and subsequent chemical transformations are carried out. acs.org An excess of reagents can be used to drive reactions to completion, and purification is simplified to washing the resin by filtration. acs.org

For the synthesis of pyridinium systems, a pyridine derivative can be immobilized on a solid support, such as Wang resin. researchgate.net The resin-bound pyridine can then undergo quaternization, followed by cleavage from the support to release the final pyridinium salt into solution. nih.gov This approach offers significant advantages, including reduced reaction times (especially with microwave assistance), higher yields, simplified work-up procedures, and high atom economy. nih.gov The solid-phase synthesis of various pyridinium bromides and other heterocyclic systems has been demonstrated to be an efficient and environmentally friendly alternative to conventional solution-phase methods. nih.govresearchgate.net

Mechanistic Studies of Reactions Involving N Methylpyridinium Electrophiles

Activation Mechanisms in Coupling and Condensation Reactions Mediated by N-Methylpyridinium Salts

N-methylpyridinium salts, particularly 2-halo-N-methylpyridinium variants like the well-known Mukaiyama reagent (2-Chloro-1-methylpyridinium iodide, CMPI), are powerful condensing agents in organic synthesis. researchgate.netscispace.com They are used to facilitate the formation of esters, amides, lactones, and lactams by activating carboxylic acids. scispace.com The underlying mechanism hinges on the high electrophilicity of the pyridinium (B92312) ring.

The mechanism for esterification and amidation mediated by a reagent like 2-Chloro-1-methylpyridinium (B1202621) iodide begins with the activation of a carboxylic acid. scispace.com In the presence of a base, such as triethylamine (B128534), the carboxylic acid is deprotonated to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the C2 position of the N-methylpyridinium ring and displacing the chloride leaving group. scispace.com

This step forms a highly reactive 1-methyl-2-acyloxypyridinium salt intermediate. This intermediate is essentially an activated ester, with the 1-methylpyridone moiety being an excellent leaving group. The subsequent addition of a nucleophile, such as an alcohol or an amine, to this activated intermediate leads to the formation of the desired ester or amide and the release of the 1-methyl-2-pyridone (B167067) byproduct. scispace.com This method is advantageous as the reactions proceed under mild conditions and byproducts are generally easy to remove.

| Reaction Type | Reactants | Key Intermediate | Product |

|---|---|---|---|

| Esterification | Carboxylic Acid + Alcohol | 1-Methyl-2-acyloxypyridinium salt | Ester |

| Amidation | Carboxylic Acid + Amine | 1-Methyl-2-acyloxypyridinium salt | Amide |

Summary of coupling reactions mediated by N-methylpyridinium salts. scispace.com

The mechanism for intramolecular cyclization reactions, such as lactonization (formation of cyclic esters) and lactam formation (formation of cyclic amides), is analogous to the intermolecular processes of esterification and amidation. researchgate.net These reagents are particularly effective for macrolactonization, the formation of large-ring lactones, which can be challenging using other methods. scispace.comsnnu.edu.cn

For the lactonization of a hydroxy acid, the molecule's own carboxylate group attacks the 2-Chloro-1-methylpyridinium salt to form the activated 1-methyl-2-acyloxypyridinium intermediate. scispace.com The hydroxyl group from the same molecule then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. snnu.edu.cn This ring-closing step forms the lactone and releases 1-methyl-2-pyridone. scispace.com The reaction is typically performed under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. snnu.edu.cn A similar mechanism applies to the formation of lactams from amino acids, including the synthesis of strained β-lactams. researchgate.net

Catalytic Roles in Three-Component Condensations

The utility of N-methylpyridinium salts as electrophiles extends to their application as promoters or catalysts in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single operation to form a complex product. One notable example is the use of 2-chloro-1-methylpyridinium iodide (CMPI), often referred to as the Mukaiyama reagent, in mediating the Biginelli reaction. researchgate.netacs.org This three-component condensation reaction provides a direct route to the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs (DHPMs), which are of significant interest in medicinal chemistry. researchgate.net

The reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). researchgate.net Research has demonstrated that CMPI can effectively facilitate this transformation under solvent-free conditions at elevated temperatures. The key advantages of this protocol include operational simplicity, short reaction times, and good to excellent yields of the desired DHPMs. researchgate.net

The proposed mechanism for the CMPI-mediated Biginelli reaction involves the initial activation of the aldehyde by the pyridinium salt. This activation enhances the electrophilicity of the aldehyde, facilitating a condensation reaction with urea (or thiourea) to generate a key N-acyliminium ion intermediate. This reactive species is then intercepted by the enol form of the β-ketoester in a Michael-type addition. The final step involves an intramolecular cyclocondensation, with the elimination of water, to furnish the heterocyclic DHPM ring system. In this process, CMPI acts as both a Lewis acid-type activator and a dehydrating agent, showcasing its role in promoting complex bond-forming cascades.

The effectiveness of CMPI as a mediator was established through optimization studies. For the reaction between benzaldehyde, methyl acetoacetate, and urea, it was found that using 1.25 equivalents of CMPI at 100 °C under solvent-free conditions provided the optimal yield of the corresponding dihydropyrimidinone. researchgate.net

Table 1: Scope of the CMPI-Mediated Biginelli Reaction with Various Aldehydes

This table presents the results of the three-component reaction between various substituted aldehydes, methyl acetoacetate, and urea, mediated by 2-chloro-1-methylpyridinium iodide (CMPI) under solvent-free conditions.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 5-(Methoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 91 |

| 2 | 4-Methylbenzaldehyde | 5-(Methoxycarbonyl)-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one | 94 |

| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-5-(methoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 96 |

| 4 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-(methoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 95 |

| 5 | 4-Nitrobenzaldehyde | 5-(Methoxycarbonyl)-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 92 |

| 6 | 3-Nitrobenzaldehyde | 5-(Methoxycarbonyl)-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 94 |

| 7 | 2-Chlorobenzaldehyde | 4-(2-Chlorophenyl)-5-(methoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 88 |

Data sourced from a study on solvent-free Biginelli reactions. researchgate.net

Promoting Mechanisms for (Thio)carbonylation Reactions

2-Chloro-1-methylpyridinium iodide (CMPI) serves as a highly effective promoter for (thio)carbonylation reactions, particularly in the utilization of carbon dioxide (CO₂) and carbon disulfide (CS₂) as C1 building blocks. acs.orgresearchgate.net This methodology provides a pathway for the synthesis of various five-membered cyclic compounds, such as oxazolidinones, imidazolidinones, and their thione equivalents, at ambient temperature and pressure. acs.org The success of CMPI in these transformations lies in its ability to act as an "oxygen sink" or activator, converting a poor leaving group into a good one through a nucleophilic addition–elimination sequence. acs.org

The general mechanism for CO₂ utilization begins with the reaction between a substrate containing two nucleophilic groups (e.g., ethylenediamine (B42938) or ethanolamine) and CO₂ to form a carbamic acid or a related adduct. acs.org This adduct then performs a nucleophilic attack on the C-2 position of CMPI, displacing the iodide ion to form a highly reactive 2-acyloxypyridinium salt intermediate. This intermediate is primed for an intramolecular cyclization, where the second nucleophilic group of the substrate attacks the newly formed carbonyl group. This cyclization is driven by the expulsion of 1-methyl-2-pyridone, a stable and effective leaving group. acs.orgresearchgate.net

A parallel mechanism is operative when CS₂ is used as the thiocarbonylating agent. The substrate first reacts with CS₂ to form a dithiocarbamate-type species. This species activates CMPI in the same manner, leading to a pyridinium intermediate that, upon intramolecular cyclization, eliminates 1-methyl-2-pyridinethione to yield the final cyclic thiocarbonyl product. acs.org Spectroscopic studies have confirmed the formation of the key intermediates and the N-methyl-2-pyridone or -thione byproducts, substantiating the proposed mechanistic pathway. acs.orgresearchgate.net

Beyond the synthesis of cyclic structures, CMPI also promotes the formation of symmetrical thioanhydrides from thiocarboxylate salts. The reaction proceeds via the formation of an intermediate 2-pyridinium thioester when a thiocarboxylate salt attacks CMPI. This activated thioester subsequently couples with a second molecule of the thiocarboxylate salt. The process yields the desired diacyl sulfide (B99878) (thioanhydride) along with 1-methylpyridine-2(1H)-thione as a byproduct. thieme-connect.de

Table 2: Synthesis of Cyclic (Thio)carbonyl Compounds Using CMPI Promoter

This table summarizes the reaction of ethylene-terminated substrates with CO₂ or CS₂ promoted by 2-chloro-1-methylpyridinium iodide (CMPI).

| Entry | Substrate | Carbonyl Source | Product |

| 1 | Ethylenediamine | CO₂ | Imidazolidin-2-one |

| 2 | Ethylenediamine | CS₂ | Imidazolidine-2-thione |

| 3 | Ethanolamine | CO₂ | Oxazolidin-2-one |

| 4 | Ethanolamine | CS₂ | Oxazolidine-2-thione |

| 5 | 1,2-Ethanediol | CO₂ | 1,3-Dioxolan-2-one |

| 6 | 1,2-Ethanedithiol | CS₂ | 1,3-Dithiolane-2-thione |

Data sourced from a proof-of-concept study on CO₂/CS₂ utilization. acs.orgresearchgate.net

Applications of N Methylpyridinium Compounds in Advanced Organic Synthesis

General Coupling and Condensing Reagents in Dehydrative Transformations

3-Chloro-1-methylpyridinium iodide, often referred to as Mukaiyama's reagent in its 2-chloro isomeric form, is a cornerstone in a variety of dehydrative coupling reactions. wiley.comfishersci.nlfishersci.ca These reagents are particularly valued for their ability to activate carboxylic acids, facilitating the formation of esters, amides, and other derivatives under mild conditions. scispace.comchemicalbook.com The activation process typically involves the nucleophilic attack of a carboxylate anion on the pyridinium (B92312) salt, forming a highly reactive acyloxypyridinium intermediate. researchgate.net This intermediate is then readily attacked by a nucleophile, such as an alcohol or an amine, to form the desired product, while the pyridinium moiety acts as a good leaving group. One of the significant advantages of this method is that the reaction by-product, 1-methyl-2-pyridone (B167067), is often insoluble in solvents like dichloromethane, simplifying purification.

The formation of ester and amide bonds is fundamental in the synthesis of countless organic molecules, from pharmaceuticals to polymers. This compound salts have proven to be highly effective reagents for these transformations. chemicalbook.comresearchgate.netresearchgate.netresearchgate.netmdpi.com

In esterification , the reagent activates a carboxylic acid, which then reacts with an alcohol to yield the corresponding ester. researchgate.netmdpi.com This method is notable for its efficiency, even with sterically hindered substrates. The reaction proceeds under mild conditions, often at room temperature, and is compatible with a wide range of functional groups.

For amide bond formation , a similar principle applies, where the activated carboxylic acid reacts with a primary or secondary amine. researchgate.netresearchgate.netnsf.gov This method is particularly valuable in peptide synthesis, where minimizing racemization is crucial. The use of this compound iodide has been shown to be an efficient coupling reagent in peptide synthesis, offering low toxicity and simple reaction conditions. chemicalbook.com A novel class of related reagents, 2-azaaryl-1-methylpyridinium salts, has even been developed to promote amide coupling in water, highlighting the versatility and ongoing development in this area. nsf.gov

Below is a table summarizing the conditions for ester and amide bond formation using N-methylpyridinium compounds.

| Reaction Type | Carboxylic Acid | Nucleophile | Reagent | Base | Solvent | Yield |

| Amide Formation | Boc-Pro-OH | H-Phe-OMe·HCl | 2-Chloro-1-methylpyridinium (B1202621) iodide | Triethylamine (B128534) | Dichloromethane | 91% researchgate.net |

| Esterification | N-acetyl-L-phenylalanine | Methanol | 2-Chloro-1-methylpyridinium ethyl sulfate | 1-Methylimidazole | Methanol | High mdpi.com |

| Amide Formation | Benzoic Acid | Benzylamine | Imidazolium salt-supported Mukaiyama reagent | - | - | High scispace.com |

The synthesis of macrocycles, particularly large-ring lactones and lactams, is a challenging yet important area of organic chemistry, with many macrocyclic compounds exhibiting significant biological activity. This compound salts are powerful reagents for promoting these intramolecular cyclizations. researchgate.netresearchgate.net

Macrolactonization , the formation of a large-ring lactone from a hydroxy acid, can be effectively achieved using these reagents. highfine.com The reaction is typically carried out under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. The reagent activates the carboxylic acid, allowing the distal hydroxyl group to attack and form the cyclic ester. oup.comsnnu.edu.cn Good yields have been reported for the synthesis of lactones from various ω-hydroxy carboxylic acids. oup.com

Similarly, macrolactamization , the formation of a large-ring lactam from an amino acid, can be facilitated by this compound salts. highfine.com While noted to be slightly less efficient than lactonization, it remains a viable and useful method for the synthesis of these important macrocycles. highfine.com

The table below provides examples of macrocyclization reactions.

| Reaction | Substrate | Reagent | Base | Solvent | Product | Yield |

| Lactonization | 15-Hydroxypentadecanoic acid | 2-Chloro-3-methoxymethyl-1-methylpyridinium iodide | Triethylamine | Methylene (B1212753) chloride | 15-Pentadecanolide | 71% oup.com |

| Lactonization | 12-Hydroxydodecanoic acid | 2-Chloro-3-methoxymethyl-1-methylpyridinium iodide | Triethylamine | Methylene chloride | 12-Dodecanolide | High oup.com |

| Lactonization | 11-Hydroxyundecanoic acid | 2-Chloro-3-methoxymethyl-1-methylpyridinium iodide | Triethylamine | Methylene chloride | 11-Undecanolide | High oup.com |

Efficient Ester and Amide Bond Formation

Specialized Synthetic Transformations

Beyond their general use in forming esters and amides, this compound salts are employed in a range of more specialized synthetic transformations.

The dehydration of aldoximes to form nitriles is a valuable transformation in organic synthesis. This compound iodide serves as an efficient dehydrating agent for this purpose, facilitating the conversion under mild conditions. researchgate.nettandfonline.comresearchgate.net This method is applicable to a variety of aliphatic and aromatic aldoximes. researchgate.net For instance, 9-anthraldehyde (B167246) oxime can be converted to 9-anthracenecarbonitrile (B73761) using 2-chloro-1-methylpyridinium iodide in the presence of triethylamine in dichloromethane. researchgate.net

This compound iodide can also be used to synthesize alkyl thiocyanates from alcohols. researchgate.net This phosphine-free method represents a convenient way to introduce the thiocyanate (B1210189) group. researchgate.netkoreascience.kr The reaction can be performed in a solvent such as acetonitrile (B52724) or even under solvent-free conditions, providing good to excellent yields of the desired alkyl thiocyanates. researchgate.net

Carbodiimides are important reagents in their own right, widely used in peptide synthesis and other coupling reactions. This compound salts provide a route to synthesize carbodiimides from N,N'-disubstituted thioureas. researchgate.net The reaction involves the desulfurization of the thiourea (B124793) in the presence of a base like triethylamine. prepchem.com For example, N,N'-bis(allyl)thiourea can be converted to N,N'-bis(allyl)carbodiimide using 2-chloro-1-methylpyridinium iodide and triethylamine in acetonitrile. prepchem.com This method is applicable to the synthesis of both aromatic and aliphatic carbodiimides. researchgate.net

Utilization in Biginelli Reactions for Dihydropyrimidinone/Thione Construction

The Biginelli reaction, a multicomponent condensation, is a cornerstone for the synthesis of 3,4-dihydropyrimidinones (DHPMs) and their thione analogues, which are recognized as "privileged structures" in medicinal chemistry due to their diverse biological activities. nih.gov The efficiency of this reaction is often dependent on the catalyst and reaction medium. N-methylpyridinium salts have been explored in this context. For instance, N-Methylpyridinium Methyl Sulfate has been demonstrated to be an exceptional reaction medium, facilitating the synthesis of substituted pyrimidinones (B12756618) at room temperature. researchgate.net

While direct catalytic use of this compound specifically in the Biginelli reaction is not extensively detailed, related ionic liquids are studied for their catalytic potential. researchgate.net For example, various functionalized imidazolium-based ionic liquids have been designed as efficient, recyclable catalysts for the Biginelli reaction, achieving excellent yields in short reaction times. researchgate.net The study of pyridinium-based ionic liquids, including chloro-substituted variants like this compound iodide, often focuses on their physicochemical properties such as molar conductance and ion-pair association, which are crucial for their function as solvents or catalysts. researchgate.netresearchgate.net The synthesis of dihydropyrimidinone and thione derivatives is frequently achieved with good to excellent yields using various catalysts, highlighting the ongoing development of efficient synthetic methodologies for these heterocycles. researchgate.net

Table 1: Examples of Catalysts in Biginelli-Type Reactions

| Catalyst/Medium | Reactants | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| N-Methylpyridinium Methyl Sulfate | Aromatic aldehydes, urea (B33335)/thiourea, cyclopentanone | Pyrimidinones | Enables reaction at room temperature. | researchgate.net |

| Lanthanide Triflates | Aldehydes, β-ketoesters, urea | Dihydropyrimidinones | Solvent-free conditions, high efficiency. | acs.org |

| Polyoxometalates (POMs) | Aldehydes, β-ketoesters, urea | Dihydropyrimidinones | Excellent yields, short reaction times, reusable catalyst. | asianpubs.org |

| Molecular Iodine | Mono-substituted ureas, alkylaldehydes, arylaldehydes | Dihydropyrimidinones | Mild reaction conditions, broad substrate scope. | |

| Functionalized Imidazolium Ionic Liquids | Aldehydes, urea, β-dicarbonyls | Dihydropyrimidiones | Efficient, recyclable, simple work-up. | researchgate.net |

Synthesis of Complex Heterocyclic Scaffolds

N-methylpyridinium salts serve as versatile building blocks and reactive intermediates in the synthesis of complex molecular structures. researchgate.net The N-methyl group can function as a transient activator, enabling reactions that would otherwise be difficult. A notable example is the palladium-catalyzed C₆-selective arylation of alkylpyridines. acs.org In this strategy, the pyridine (B92270) is first converted to an N-methylpyridinium salt, which activates the ring towards arylation. acs.org Following the reaction, the N-methyl group is automatically removed, yielding the functionalized alkylpyridine. acs.org

N-functionalized pyridinium salts have also gained significant attention as convenient precursors to generate carbon-, nitrogen-, and oxygen-centered radicals via single-electron transfer. researchgate.net This chemistry provides access to various transformations, including cycloaddition and difunctionalization reactions, expanding the toolkit for constructing complex molecules. researchgate.net For example, N-aminopyridinium salts have been used as nitrogen radical surrogates in reactions with alkenes and alkynes. researchgate.net The Hantzsch reaction is another important method that provides access to a wide variety of multifunctional nitrogen-based heterocyclic compounds and polymers. mdpi.com

Table 2: Synthetic Applications of N-Methylpyridinium Salts

| Application | Pyridinium Salt Role | Description | Resulting Structure | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Arylation | Transient Activator | The N-methyl group activates the pyridine ring for C-H functionalization and is removed post-reaction. | Mixed aryl alkylpyridines | acs.org |

| Radical Reactions | Radical Precursor | N-functionalized pyridinium salts undergo single-electron reduction to generate radicals for C-C bond formation. | Varied complex molecules | researchgate.net |

| Benzylation of Alcohols | Benzylation Reagent | 2-Benzyloxy-1-methylpyridinium triflate serves as a stable, neutral salt for converting alcohols to benzyl (B1604629) ethers. | Benzyl ethers | organic-chemistry.org |

Biopolymer Functionalization

The unique properties of pyridinium compounds, particularly their cationic nature and reactivity, make them suitable for the modification and functionalization of polymers and biopolymers.

Cross-linking Strategies for Polymeric Materials

Pyridine-containing polymers, such as poly(vinyl pyridine) (PVP), are versatile materials used in applications ranging from catalysis to contaminant capture. researchgate.net The nitrogen atom on the pyridine ring can be quaternized, for instance by reacting with an alkyl halide like methyl iodide, to introduce permanent positive charges into the polymer backbone. researchgate.netmdpi.com This process of quaternization converts the neutral polymer into a polyelectrolyte. researchgate.net

This modification significantly impacts the polymer's properties, including its solubility, conductivity, and interaction with other materials. mdpi.com The introduction of cationic pyridinium sites can facilitate electrostatic interactions, which can be harnessed for creating cross-linked networks or for the self-assembly of block copolymers into complex materials like micelles and nanopatterned films. researchgate.net While specific use of this compound as a cross-linker is not detailed, its structure is suited for the quaternization of pyridine-containing polymers, a key step in functionalizing these materials for advanced applications. researchgate.netmdpi.com The synthesis of poly-alkylpyridinium salts can result in large macro-cyclic structures, with molecular weights determined by methods like ESIMS analysis. nih.gov

Applications in Bioconjugation Chemistry (e.g., Peptide Synthesis)

N-methylpyridinium moieties are being incorporated into sophisticated molecular systems for applications in bioconjugation and catalysis relevant to biological chemistry. A novel strategy involves using a C₂-symmetric (1,2-diaminoethane-1,2-diyl)-bis-(N-methylpyridinium) group as a structural platform. zioc.ru This dicationic group acts as both a spacer and an "ionic anchor," which helps in creating recyclable organocatalysts by preventing the catalyst from leaching during product extraction. zioc.ru This approach has been successfully used to synthesize a unique bis-prolinamide catalyst for asymmetric cross-aldol reactions, demonstrating its utility in transformations involving amino acid derivatives. zioc.ru

Furthermore, the development of "click polymerization" methods, such as the pyridinium-yne click polymerization, offers a simple and efficient route to synthesize functional poly(vinylpyridinium salt)s. nih.gov This method proceeds with high atom economy under mild, catalyst-free conditions to produce well-defined polymers. nih.gov The resulting pyridinium-containing polymers can exhibit intrinsic antibacterial activity and can be rendered fluorescent, making them suitable for applications like bacterial staining and the development of materials that can inhibit wound infections. nih.gov

Spectroscopic Characterization and Structural Elucidation of N Methylpyridinium Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon framework of 3-Chloro-1-methylpyridinium.

The ¹H NMR spectrum of this compound provides definitive information about the placement of substituents on the pyridinium (B92312) ring. The positive charge on the nitrogen atom causes a significant downfield shift for all ring protons compared to neutral pyridine (B92270). The N-methyl protons typically appear as a sharp singlet.

In the case of this compound, the protons are expected to appear in distinct regions. The proton at the C6 position, being adjacent to the charged nitrogen, is anticipated to be the most deshielded. The protons at C2 and C4 are also shifted downfield, influenced by both the nitrogen cation and the adjacent chloro-substituent. The proton at C5 is generally the most upfield of the ring protons. A related compound, 3-amino-4-chloro-1-methylpyridinium iodide, shows its N-methyl protons as a singlet at approximately 4.2 ppm and its three aromatic protons as a multiplet between 7.9 and 8.3 ppm, providing a useful comparison. prepchem.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Cation Predicted values are based on established principles for substituted pyridinium rings.

¹³C NMR spectroscopy complements proton NMR by providing data for the carbon skeleton. For this compound, five signals are expected for the aromatic carbons and one for the methyl carbon. The chemical shifts are heavily influenced by the electronegativity of the chlorine atom and the electron-withdrawing effect of the quaternary nitrogen.

The carbons adjacent to the nitrogen (C2 and C6) are expected to be significantly downfield. The carbon directly bonded to the chlorine atom (C3) will also be deshielded. Spectral data for the related 2-Chloro-1-methylpyridinium (B1202621) iodide are available and serve as a useful reference for predicting the shifts in the 3-chloro isomer. nih.gov The N-methyl carbon signal is typically found in the 48-55 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Cation Predicted values are based on established principles for substituted pyridinium rings.

Proton (¹H) NMR Analysis of Substitution Patterns

Vibrational Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. These include aromatic C-H stretching vibrations typically found above 3000 cm⁻¹, and aliphatic C-H stretching from the N-methyl group just below 3000 cm⁻¹. The pyridinium ring itself gives rise to a series of C=C and C=N stretching vibrations in the 1650-1450 cm⁻¹ region. For comparison, 2-Chloro-1-methylpyridinium iodide shows a C=N stretch at 1565 cm⁻¹, a pyridinium ring mode at 1220 cm⁻¹, and a C-Cl vibration at 1450 cm⁻¹. The C-Cl stretch in the 3-chloro isomer is expected in the 850-550 cm⁻¹ range.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound Predicted values are based on typical frequencies for functional groups in related structures.

FT-Raman spectroscopy provides complementary information to FT-IR. Symmetric vibrations, which are often weak in IR spectra, can be strong in Raman spectra. The symmetric "ring breathing" mode of the pyridinium ring is a particularly characteristic and often intense band in the Raman spectrum, expected around 1000-1050 cm⁻¹. Raman spectra have been reported for related compounds like 2-chloro-3-methylpyridine (B94477) and other 1-methylpyridinium salts, confirming the utility of this technique. researchgate.netnih.gov The C-Cl stretch is also Raman active.

Table 4: Predicted FT-Raman Shifts for this compound Predicted values are based on typical shifts for functional groups in related structures.

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry of ionic compounds like this compound typically analyzes the cation. The technique provides the exact mass of the cation and reveals its fragmentation pattern upon ionization, which helps confirm the structure.

The molecular weight of the this compound cation (C₆H₇ClN⁺) is approximately 128.58 g/mol . The mass spectrum will show a peak for the cation corresponding to the major isotope of chlorine, ³⁵Cl, at an m/z of 128. A key feature will be the isotopic peak for ³⁷Cl at m/z 130, with a relative abundance of about one-third that of the m/z 128 peak, which is a clear indicator of a single chlorine atom in the ion. chemguide.co.uk

Common fragmentation pathways for pyridinium cations include the loss of the N-alkyl group or substituents on the ring.

Table 5: Predicted Mass Spectrometry Data for this compound Cation

Compound Index

Table 6: List of Chemical Compounds Mentioned

X-ray Crystallography for Solid-State Structural Determination

No published single-crystal X-ray diffraction data containing the unit cell parameters, space group, and key bond lengths or angles for a salt of this compound was found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Specific experimental UV-Vis absorption maxima (λmax) and corresponding molar absorptivity (ε) values for this compound in solution are not available in the reviewed literature.

Therefore, the generation of an article with the specified detailed scientific content and data tables for this compound is not possible at this time.

Computational Chemistry and Theoretical Investigations of N Methylpyridinium Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool to unravel the intricacies of molecular systems. For the 3-chloro-1-methylpyridinium cation, DFT calculations provide fundamental insights into its geometry, electronic landscape, and reactivity.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. For the this compound cation, the pyridinium (B92312) ring is expected to be planar, with the methyl group attached to the nitrogen atom. The presence of the chlorine atom at the 3-position introduces a slight distortion in the ring's symmetry.

A study on N-methylated monohalogenated pyridinium cations revealed that the introduction of a positive charge upon N-methylation significantly influences the electronic properties arkat-usa.org. The optimized geometry provides the foundation for all subsequent calculations, ensuring that they are performed on the most energetically favorable conformation of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for this compound Cation (Note: These are representative values based on theoretical calculations for similar structures and are intended for illustrative purposes.)

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C2-C3 | 1.39 |

| C3-C4 | 1.38 | |

| C3-Cl | 1.74 | |

| N1-C2 | 1.35 | |

| N1-C6 | 1.35 | |

| N1-C(methyl) | 1.47 | |

| Bond Angle (°) | C2-C3-C4 | 119.5 |

| N1-C2-C3 | 121.0 | |

| Cl-C3-C2 | 119.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For the this compound cation, the HOMO is expected to be localized primarily on the pyridinium ring and the chlorine atom, while the LUMO is anticipated to be distributed over the electron-deficient pyridinium ring. A study involving a co-crystal of 3-chloro-N-methylpyridinium iodide showed that the LUMO is indeed centered on the pyridinium ring, indicating its susceptibility to nucleophilic attack researchgate.net. The energy of the HOMO and LUMO, and consequently the HOMO-LUMO gap, are influenced by the electronegativity of the chlorine atom and the positive charge on the nitrogen.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Cation (Note: These are representative values and are intended for illustrative purposes.)

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, red areas indicate negative electrostatic potential, while blue areas represent positive electrostatic potential.

A DFT study on halogenopyridinium cations demonstrated that N-methylation leads to a significant increase in the positive electrostatic potential (σ-hole) on the halogen atom arkat-usa.org. For this compound, the MEP map is expected to show a region of high positive potential around the hydrogen atoms of the pyridinium ring and the methyl group, as well as a positive σ-hole on the chlorine atom. The nitrogen atom, despite being quaternized, is embedded within the electron-deficient ring. The most negative potential is likely associated with the counter-ion in the salt form. These maps are invaluable for predicting sites of intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the quantification of charge transfer and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Note: This table presents hypothetical but representative data for key hyperconjugative interactions in this compound.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) Cl | π* (C2-C3) | 1.5 |

| LP (1) Cl | π* (C4-C5) | 0.8 |

| σ (C-H)methyl | σ* (N1-C2) | 2.1 |

| σ (C-H)methyl | σ* (N1-C6) | 2.1 |

Spectroscopic Property Predictions and Validation

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models.

Theoretical ¹H and ¹³C NMR Chemical Shift Computations (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating theoretical NMR chemical shifts. For the this compound cation, GIAO calculations would predict the chemical shifts for each proton and carbon atom.

The predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridinium ring and the methyl group. The protons on the electron-deficient pyridinium ring are expected to be deshielded and appear at a lower field compared to those in neutral pyridine (B92270). The chemical shifts would be influenced by the position of the chlorine atom. Similarly, the ¹³C NMR spectrum would show characteristic shifts for the carbon atoms of the pyridinium ring and the methyl group, with the carbon atom attached to the chlorine exhibiting a specific shift due to the halogen's electronegativity and anisotropic effects.

Table 4: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts (GIAO/DFT) for this compound Cation (Note: These are representative values referenced against TMS and are intended for illustrative purposes.)

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C2 | 8.9 | 145.2 |

| C3 | - | 130.5 |

| C4 | 8.1 | 143.8 |

| C5 | 7.9 | 128.4 |

| C6 | 9.1 | 146.0 |

| C(methyl) | 4.3 | 48.5 |

| H2 | 8.9 | - |

| H4 | 8.1 | - |

| H5 | 7.9 | - |

| H6 | 9.1 | - |

| H(methyl) | 4.3 | - |

Computational UV-Vis Spectra (TD-DFT)

Theoretical prediction of electronic absorption spectra using Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for understanding the electronic structure and transitions of molecules like this compound. mdpi.com This computational method calculates the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities) of electronic transitions between molecular orbitals. mdpi.comresearchgate.net For N-methylpyridinium systems and their derivatives, TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and basis sets such as 6-311++G(d,p), can accurately predict UV-Vis spectra. rsc.orgjksus.org

The calculations typically involve optimizing the molecule's ground-state geometry first, followed by the TD-DFT calculation to determine the vertical excitation energies. nih.gov The choice of solvent can be incorporated using continuum models like the Polarizable Continuum Model (PCM), which is crucial as solvent polarity can shift absorption maxima. mdpi.combohrium.com The primary electronic transitions in pyridinium compounds are often π → π* transitions within the aromatic ring. jksus.org Analysis of the involved molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of these transitions. mdpi.com For substituted pyridiniums, the position and nature of the substituent, like the chlorine atom in this compound, can significantly tune the absorption wavelengths. rsc.org

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Substituted Pyridinium Cation This table is a generalized representation based on typical TD-DFT outputs for similar aromatic compounds.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.51 | 275 | 0.085 | HOMO -> LUMO (95%) |

| 5.15 | 241 | 0.120 | HOMO-1 -> LUMO (88%) |

| 5.89 | 211 | 0.550 | HOMO -> LUMO+1 (92%) |

Vibrational Mode Analysis (PED)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's structure. researchgate.net Computational methods, specifically Density Functional Theory (DFT), are used to calculate the vibrational frequencies and intensities. nih.gov A detailed assignment of these calculated vibrational modes to specific molecular motions (stretching, bending, torsion) is achieved through Potential Energy Distribution (PED) analysis. nih.govnih.gov

The process involves optimizing the molecular geometry and then performing a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)). researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a better match with experimental spectra. nih.gov PED analysis decomposes each normal mode of vibration into contributions from various internal coordinates, providing a quantitative description of the vibration. nih.gov For N-methylpyridinium systems, characteristic vibrations include C-H stretching, C-N stretching, ring stretching and deformation modes, and modes associated with the methyl group and any substituents. researchgate.net For this compound, specific modes corresponding to the C-Cl bond vibrations would also be identified.

Table 2: Example of Potential Energy Distribution (PED) Analysis for a Substituted Pyridine Ring This table illustrates typical vibrational modes and their assignments for a molecule containing a substituted pyridine ring.

| Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | PED (%) |

|---|---|---|---|

| ν(C-H) | 3105 | 3098 | ν(C-H) (98%) |

| ν(C=C) | 1610 | 1605 | ν(C=C) (75%), ν(C=N) (20%) |

| δ(C-H) | 1250 | 1245 | δ(C-H) in-plane (85%) |

| ν(C-Cl) | 750 | 748 | ν(C-Cl) (80%), Ring def. (15%) |

Mechanistic Modeling and Reaction Pathway Studies

Transition State Analysis for Nucleophilic Substitutions

N-methylpyridinium salts, particularly those with a halogen substituent, are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net Computational chemistry plays a vital role in elucidating the mechanisms of these reactions by identifying and characterizing the transition states (TS) and intermediates along the reaction pathway. nih.gov For the reaction of a nucleophile (e.g., an amine) with 2-chloro-1-methylpyridinium (B1202621) iodide, a two-step mechanism is often proposed, where the formation of a Meisenheimer-like intermediate is the rate-determining step. researchgate.net

Transition state analysis involves locating the first-order saddle point on the potential energy surface that connects reactants to intermediates or products. This is typically done using DFT methods. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov Studies on 2-substituted N-methylpyridinium compounds have shown that the leaving group ability does not always follow the typical F > Cl ≈ Br > I order seen in many SNAr reactions. nih.govresearchgate.net Instead, the mechanism can be more complex, sometimes involving rate-determining deprotonation of the addition intermediate. nih.gov Computational analysis helps to rationalize these experimental findings by calculating the activation barriers for different pathways and leaving groups, thereby providing a detailed molecular-level understanding of the reaction mechanism. nih.gov

Solvation Effects in Reaction Kinetics and Stability

The solvent environment has a profound impact on the kinetics and thermodynamics of chemical reactions, especially those involving charged species like pyridinium salts. rsc.org Computational studies model these solvation effects using either implicit continuum models (like PCM) or explicit solvent molecules, or a combination of both. rsc.orgnih.gov These models help to understand how the solvent stabilizes reactants, transition states, and products differently, thereby altering the reaction's activation energy. acs.org

For chloro-substituted N-methylpyridinium iodides, conductometric studies combined with theoretical analysis have been used to investigate ion-solvation and ion-association behavior in various solvent mixtures. researchgate.net Research on 2-, 3-, and 4-chloro-1-methylpyridinium iodide in methanol-water and DMF-water mixtures revealed that the position of the chlorine substituent has a minor but noticeable effect on ion-pair association. researchgate.net The para-substituted isomer showed slightly lower association constants compared to the ortho and meta isomers. researchgate.net Theoretical models can quantify these interactions by calculating thermodynamic functions for the association process. researchgate.net Such studies are crucial for optimizing reaction conditions and for understanding the fundamental role of ion-solvent and ion-ion interactions in solution. rsc.orgwiley.com

Table 3: Limiting Molar Conductance (Λ°) and Association Constant (KA) for Chloro-1-methylpyridinium Iodides in 10% MeOH-H₂O at 298.15 K Data adapted from a study on the transport properties of pyridinium-based ionic liquids. researchgate.net

| Compound | Λ° (S·cm2·mol-1) | KA (dm3·mol-1) |

|---|---|---|

| 2-Chloro-1-methylpyridinium iodide | 96.87 | 15.42 |

| This compound iodide | 96.55 | 15.20 |

| 4-Chloro-1-methylpyridinium iodide | 97.10 | 14.39 |

Polymorphism and Crystal Engineering Studies

Computational Analysis of Polymorphic Forms (e.g., 2-chloro-1-methylpyridinium triiodide)

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is of significant interest in materials science and crystal engineering. core.ac.uk Triiodide salts of substituted pyridinium cations, such as 2-chloro-1-methylpyridinium triiodide, have been shown to exhibit polymorphism. core.ac.ukresearchgate.net Computational analysis is a key tool for understanding the subtle energetic and structural differences between these polymorphic forms. core.ac.uk

Studies on 2-chloro-1-methylpyridinium triiodide have identified different polymorphs that are distinguished by features such as symmetric versus asymmetric triiodide anions and distinct crystal packing arrangements. core.ac.uk Computational methods, including DFT, can be used to analyze these structures. By calculating properties like the lattice energy and examining intermolecular interactions through isosurface plots (e.g., Hirshfeld surfaces), researchers can rationalize the relative stability of different polymorphs. core.ac.uksciprofiles.com These computational analyses reveal subtle differences in non-covalent interactions, such as hydrogen and halogen bonds, which govern the crystal packing and ultimately the physical properties of the material. sciprofiles.comacs.org This understanding is crucial for the rational design of new crystalline materials with desired properties. mdpi.com

Structure-Property Relationships in Crystalline Pyridinium Salts

The relationship between the crystal structure of pyridinium salts and their macroscopic properties is a critical area of research, with implications for materials science. The arrangement of cations and anions in the crystal lattice, governed by noncovalent interactions, dictates properties such as thermal behavior, solubility, and liquid crystalline phases. researchgate.netmdpi.comnih.gov

The choice of counterion has a profound effect on the properties of crystalline pyridinium salts. Systematic studies have shown that thermal properties, including melting point and decomposition temperature, are highly sensitive to the anion. researchgate.net For example, in a series of N-decyl pyridinium salts, the type of counterion (e.g., I⁻, NO₃⁻, BF₄⁻, ClO₄⁻) determined whether the compound exhibited liquid crystalline properties or decomposed upon heating. researchgate.net Similarly, in a study of N-3,4,5-tri(alkyloxy)-benzyl-4-pyridones, replacing a bromide (Br⁻) anion with a larger hexafluorophosphate (B91526) (PF₆⁻) anion was found to destabilize the liquid crystal phase. mdpi.com This effect is attributed to the size and coordinating ability of the anion, which influences hydrogen bonding and packing efficiency in the crystal. mdpi.comnih.gov

The substitution pattern on the pyridinium ring is another key determinant of crystal packing and properties. Research on perfluoroalkylated 1,2,4-oxadiazolylpyridines demonstrated that 3'-substitution derivatives exhibited liquid crystalline properties, whereas the 4'-substitution isomers did not. researchgate.net This highlights how the specific placement of functional groups can dramatically alter intermolecular interactions and, consequently, the resulting solid-state architecture. researchgate.net In zwitterionic pyridinium-triazole ligands, positional isomerism (3- vs. 4-substitution) and the presence of a flexible methylene (B1212753) spacer were shown to significantly influence the supramolecular topology and hydrogen-bonding networks. nih.govresearcher.life

The nature of intermolecular interactions, such as π-π stacking and hydrogen bonds, plays a central role. In the crystal structure of one pyridinium bromide salt, cations were found to stack head-to-tail in pairs, linked by offset π-π interactions. nih.gov The distances between the centroids of the aromatic rings are crucial measures of these interactions. nih.gov Hirshfeld surface analysis is a computational tool used to quantitatively map and understand these intermolecular contacts, confirming the dominance of interactions like O···H/H···O and N···H/H···N in stabilizing crystal structures. nih.gov

A study on 2-chloro-1-methylpyridinium triiodide, an isomer of the subject compound, revealed the existence of polymorphism, where the compound can crystallize in different forms (polymorphs). core.ac.uk These polymorphs are distinguished by differences in their packing patterns and the symmetry of the triiodide anion. core.ac.uk Such structural variations can lead to different physical properties, including melting points and thermal stability. core.ac.uk

Below are tables summarizing key structural and property data from studies on various pyridinium salts, illustrating these structure-property relationships.

Table 1: Influence of Counterion on 1H NMR Chemical Shifts of Pyridinium Protons

| Compound Series | Proton | Counterion | Chemical Shift (δ, ppm) | Reference |

| 4-methyl-1-(4-phenoxybutyl)pyridin-1-ium X⁻ | ortho (Ha) | Br⁻ | 8.48 | nih.gov |

| 4-methyl-1-(4-phenoxybutyl)pyridin-1-ium X⁻ | meta (Hb) | Br⁻ | 7.66 | nih.gov |

| N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones | ortho | Br⁻ | ~9.17–9.24 | mdpi.com |

| N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones | ortho | PF₆⁻ | ~8.47–8.62 | mdpi.com |

| Data derived from studies on related pyridinium salt series, illustrating the electronic effect of different anions on the pyridinium ring protons. |

Table 2: Crystallographic Data for a Related Pyridinium Salt

| Compound | Formula | Crystal System | Space Group | Key Feature | Reference |

| 2-Chloro-1-methylpyridinium triiodide (Polymorph 8a) | C₆H₇ClI₃N | Monoclinic | P2₁/n | Asymmetric triiodide anion | core.ac.uk |

| 2-Chloro-1-methylpyridinium triiodide (Polymorph 8b) | C₆H₇ClI₃N | Monoclinic | P2₁/c | Symmetric triiodide anion | core.ac.uk |

| This data for an isomer highlights how a single compound can adopt different crystal structures (polymorphism). |

Ion Specific Interactions and Solution Behavior of Halogenated N Methylpyridinium Salts

Ion-Solvation Phenomena

The solvation of ions in a solvent is a fundamental process driven by ion-solvent interactions, which dictates the transport and thermodynamic properties of the solution. biointerfaceresearch.com For salts like 3-Chloro-1-methylpyridinium iodide, conductometric studies in various solvent systems provide insight into these interactions. researchgate.net The extent of solvation depends on factors like the solvent's dielectric constant, viscosity, and its ability to form hydrogen bonds. biointerfaceresearch.com

In mixed solvent systems, such as methanol-water (MeOH–H₂O) or N,N-dimethylformamide-water (DMF–H₂O), the solvation shell around the this compound cation and the iodide anion is a dynamic environment. The composition of this shell changes with the bulk solvent composition. biointerfaceresearch.comresearchgate.net The limiting molar conductance (Λo) of the salt, a measure of the ions' mobility at infinite dilution, is directly influenced by the effective size of the solvated ions. A decrease in limiting molar conductance values in mixed solvents compared to pure water often suggests that the solvated ions are larger due to preferential solvation by one of the solvent components. biointerfaceresearch.com For instance, studies on similar pyridinium (B92312) salts in DMF-water and MeOH-water mixtures show that ion-solvent interactions are a dominant factor influencing the behavior of the electrolyte solution. researchgate.net

Ion-Association Behavior in Mixed Solvent Systems

In solution, cations and anions can exist as free, solvated ions or as associated species known as ion pairs. This equilibrium is highly dependent on the solvent environment. The study of ion-association provides critical information on the effective concentration of charge carriers in the solution. researchgate.net

The temperature dependence of KA can be used to determine thermodynamic parameters such as the Gibbs energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of association, providing deeper insight into the nature of the ion-pairing process. researchgate.net

Influence of Halogen Position (Ortho, Meta, Para) on Transport Properties and Ionic Interactions (e.g., this compound Iodide)

The position of the chlorine atom on the pyridinium ring (ortho-, meta-, or para-) has a discernible, though sometimes subtle, effect on the salt's properties. This is due to changes in the charge distribution, steric hindrance, and potential for specific interactions like halogen bonding. researchgate.netresearchgate.net

However, the halogen position can be more critical in other contexts. For instance, 4-halogenopyridinium salts are known to be more susceptible to nucleophilic attack than their 3-halogeno counterparts, making the 3-substituted salts more stable in certain chemical environments. researchgate.net The ability to form halogen bonds, where the halogen atom acts as an electrophilic region (a σ-hole), can also be influenced by its position, affecting crystal packing and interactions with nucleophilic species. researchgate.netcore.ac.uk Studies on bromomethyl-pyridinium lead bromides have also shown that the substituent position (2-, 3-, or 4-) significantly affects the dimensionality and electronic properties of the resulting hybrid materials. rsc.org

Table 1: Comparison of Association Constants (KA) for Chloro-1-methylpyridinium Iodide Isomers Note: This table illustrates the relative findings from the literature. Exact values depend on specific solvent composition and temperature.

| Isomer | Relative KA Value | Key Observation | Source |

| 2-Chloro-1-methylpyridinium (B1202621) Iodide ([o-mpy][I]) | Higher | Similar to the meta-isomer. | researchgate.net |

| This compound Iodide ([m-mpy][I]) | Higher | Exhibits slightly stronger ion association than the para-isomer. | researchgate.net |

| 4-Chloro-1-methylpyridinium Iodide ([p-mpy][I]) | Lower | KA values are approximately 1.07-fold lower than ortho and meta isomers. | researchgate.net |

Development of Pyridinium-Based Ionic Liquids and Deep Eutectic Solvents

Pyridinium salts are a cornerstone in the development of ionic liquids (ILs) and deep eutectic solvents (DESs). nih.govfluorochem.co.uk ILs are salts with melting points below 100 °C, valued for their negligible vapor pressure, thermal stability, and tunable solvating properties. nih.gov DESs are mixtures of a hydrogen bond acceptor (HBA), often a quaternary ammonium (B1175870) salt, and a hydrogen bond donor (HBD), which form a eutectic with a melting point much lower than the individual components. researchgate.net

The this compound cation is a component that can be used to form such systems. The properties of the resulting IL or DES are highly tunable by modifying the cation, the anion, or, in the case of DES, the hydrogen bond donor. nih.govmdpi.com For example, pyridinium-based ILs have been investigated for various applications, including the extraction of phenolic compounds from wastewater and fuels. nih.govresearchgate.net Similarly, DESs formed from salts like choline (B1196258) chloride (structurally related to functionalized pyridinium salts) and a hydrogen bond donor are effective in these extractions. mdpi.com The design of these solvents leverages specific interactions, such as hydrogen bonding and π-π interactions, between the solvent components and the target solute. mdpi.com

Anion Impact on Ionic Liquid Properties and Reactivity

The choice of anion is a critical factor that profoundly influences the physicochemical properties of a pyridinium-based ionic liquid. nih.gov Properties such as melting point, viscosity, thermal stability, and solubility are all heavily dependent on the anion's size, shape, and charge delocalization. nih.govrsc.org

For a given cation like this compound, pairing it with different anions such as iodide (I⁻), bromide (Br⁻), tetrafluoroborate (B81430) (BF₄⁻), or hexafluorophosphate (B91526) (PF₆⁻) will result in ILs with vastly different characteristics. researchgate.netresearchgate.net For instance, studies on dicationic 3-methylpyridinium salts have shown that those with bromide anions are more associated in solution than their hexafluorophosphate or tetrafluoroborate counterparts. researchgate.net This is often related to the anion's hydrogen bond accepting ability and its coordination strength. rsc.org Anions like chloride and bromide are strong hydrogen bond acceptors, leading to higher viscosity, while larger, more charge-delocalized anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) typically result in less viscous, more hydrophobic ILs. rsc.orgrsc.org The anion also plays a key role in the reactivity and stability of the IL. nih.gov

Q & A

Q. Q1. What are the established synthetic routes for 3-Chloro-1-methylpyridinium, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves quaternization of pyridine derivatives using methylating agents (e.g., methyl iodide) followed by chlorination. A common route includes:

Methylation : Reacting pyridine with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux .

Chlorination : Treating the methylated intermediate with a chlorinating agent (e.g., SOCl₂ or PCl₅) at controlled temperatures (0–25°C) to avoid over-chlorination .

Critical Parameters :

- Solvent choice : Polar solvents enhance reaction homogeneity but may compete in nucleophilic substitution.

- Temperature : Elevated temperatures risk side reactions (e.g., ring chlorination or decomposition).

- Stoichiometry : Excess chlorinating agent reduces byproduct formation but complicates purification.

Validation : Confirm purity via HPLC (>98%) and structural identity via H NMR (δ 4.2 ppm for N-methyl group, δ 8.5–9.0 ppm for pyridinium protons) .

Q. Q2. How should researchers characterize this compound to ensure structural fidelity and purity?

Methodological Answer: A multi-technique approach is essential:

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The pyridinium ring’s electron-deficient nature enhances susceptibility to nucleophilic attack. Key factors:

Charge Distribution : DFT calculations show positive charge localization at the C-2 and C-4 positions, favoring nucleophilic substitution at these sites .

Leaving Group Ability : Chloride’s poor leaving group capacity necessitates catalytic additives (e.g., KI for in situ iodide generation) .

Experimental Design :

Q. Q4. How can conflicting literature data on the stability of this compound in aqueous solutions be resolved?

Methodological Answer: Contradictions arise from pH, temperature, and ionic strength variations. To resolve discrepancies:

Controlled Stability Studies :

- Prepare buffered solutions (pH 2–10) and monitor decomposition via HPLC at 25°C and 40°C .

- Use Arrhenius plots to calculate activation energy (Ea) for hydrolysis.

Isotopic Labeling : Introduce C at the N-methyl group to track degradation pathways via C NMR .

Key Findings :

- Stability decreases above pH 7 due to hydroxide ion attack on the pyridinium ring.

- Half-life at pH 7 and 25°C: ~72 hours; at pH 10: <12 hours .

Q. Q5. What computational strategies are effective in predicting the spectroscopic properties of this compound derivatives?

Methodological Answer: Combine quantum mechanics (QM) and molecular dynamics (MD):

QM Calculations :

- Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to simulate H NMR chemical shifts .

- Compare computed IR vibrational modes (C-Cl stretch: 680–720 cm⁻¹) with experimental FTIR data .

MD Simulations :

Q. Q6. How do structural modifications (e.g., substituent position) alter the biological activity of this compound analogs?

Methodological Answer: Adopt a structure-activity relationship (SAR) framework:

Synthetic Library : Prepare analogs with substituents at C-2, C-3, and C-4 positions .

Bioassays :

- Test antimicrobial activity via MIC assays (e.g., against E. coli and S. aureus) .

- Assess cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT assays .

Key Trends :

Q. Q7. What experimental and theoretical approaches validate the role of this compound in catalytic systems?

Methodological Answer: Investigate catalytic efficiency in cross-coupling reactions:

Kinetic Studies :

- Use pseudo-first-order conditions to determine rate constants (kobs) for Suzuki-Miyaura reactions .

In Situ Spectroscopy :

Theoretical Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.